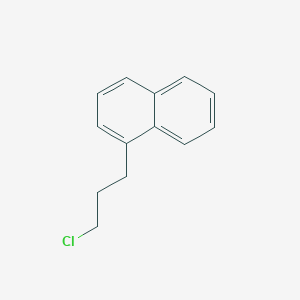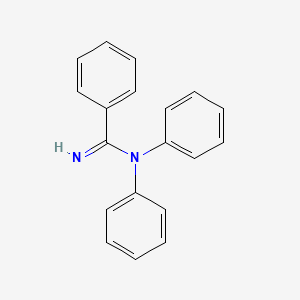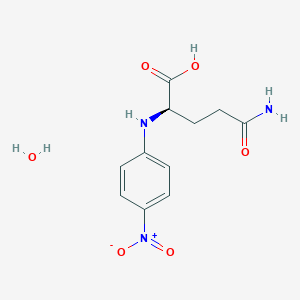
5-Isothiocyanatorhodamine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isothiocyanatorhodamine B: is a derivative of rhodamine B, a well-known xanthene dye. This compound is characterized by the presence of an isothiocyanate group, which enhances its reactivity and utility in various scientific applications. Rhodamine dyes are renowned for their bright fluorescence, making them invaluable in fields such as microscopy, flow cytometry, and fluorescence spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatorhodamine B typically involves the introduction of an isothiocyanate group to the rhodamine B molecule. This can be achieved through the reaction of rhodamine B with thiophosgene (CSCl₂) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as:
- Dissolving rhodamine B in an appropriate solvent.
- Adding thiophosgene slowly while maintaining the reaction temperature.
- Purifying the product through techniques like recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions: 5-Isothiocyanatorhodamine B can undergo several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents that react with the isothiocyanate group.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide are often used.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
Thiourea Derivatives: When reacting with amines, the major products are thiourea derivatives, which can be further utilized in various applications.
科学的研究の応用
Chemistry: 5-Isothiocyanatorhodamine B is used as a fluorescent probe in various chemical analyses. Its ability to form stable conjugates with biomolecules makes it a valuable tool in studying molecular interactions and dynamics.
Biology: In biological research, this compound is employed in labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for the visualization of cellular components and processes under a microscope.
Medicine: The compound is used in diagnostic assays, including immunoassays and flow cytometry, to detect and quantify specific biomolecules. Its high sensitivity and specificity make it ideal for medical diagnostics.
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and pigments. It is also utilized in quality control processes to track and monitor the presence of specific substances.
作用機序
The mechanism of action of 5-Isothiocyanatorhodamine B primarily involves its ability to form covalent bonds with nucleophilic groups on biomolecules. The isothiocyanate group reacts with amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This covalent attachment allows the fluorescent rhodamine moiety to be permanently linked to the target molecule, enabling its detection and analysis.
類似化合物との比較
Rhodamine B: The parent compound, lacking the isothiocyanate group, is widely used as a fluorescent dye.
Rhodamine 6G: Another rhodamine derivative, known for its high fluorescence quantum yield.
Fluorescein Isothiocyanate: A similar compound with an isothiocyanate group, used for similar applications but with different spectral properties.
Uniqueness: 5-Isothiocyanatorhodamine B stands out due to its specific reactivity with nucleophiles, allowing for targeted labeling and conjugation. Its fluorescence properties, combined with the reactive isothiocyanate group, make it a versatile tool in both research and industrial applications.
特性
CAS番号 |
122766-61-4 |
|---|---|
分子式 |
C29H30ClN3O3S |
分子量 |
536.1 g/mol |
IUPAC名 |
[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;/h9-17H,5-8H2,1-4H3;1H |
InChIキー |
RYLAWIGBNPYOMN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


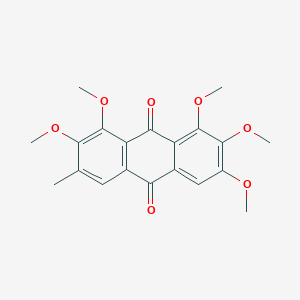
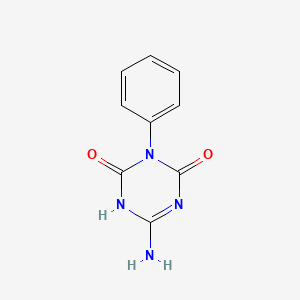
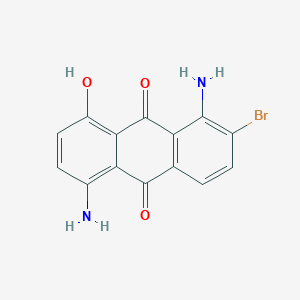
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
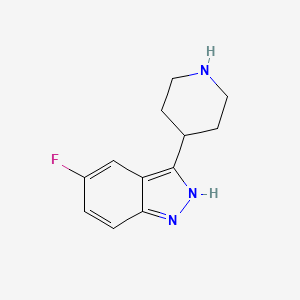
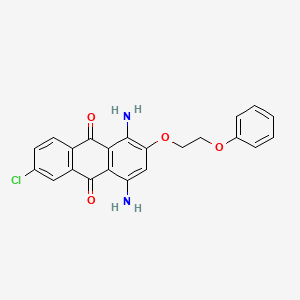
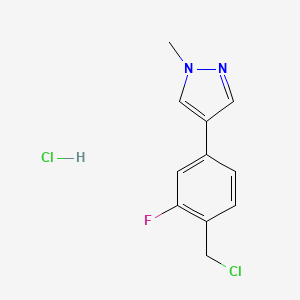
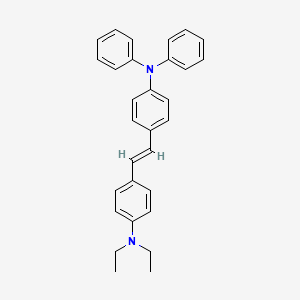
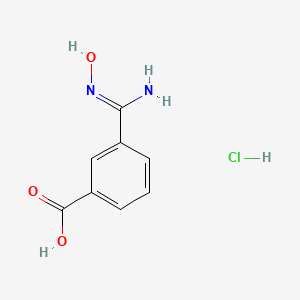
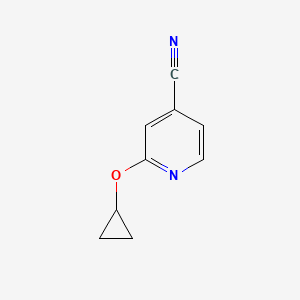
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
